Sulfate-ionophore I

Beschreibung

Sulfate-ionophore I (CAS 37042-63-0) is a neutral, sulfate-selective ionophore widely employed in industrial and research applications. Its molecular formula is C₂₂H₂₂N₄S₂, with a molecular weight of 406.57 . This compound facilitates sulfate ion (SO₄²⁻) transport across lipid membranes by forming stable complexes, enhancing sulfate solubility and mobility in organic phases . Key applications include:

- Industrial processes: Improving selectivity in sulfate separation and purification .

- Research: Studying sulfate transport mechanisms in biological and chemical systems .

- Environmental analysis: Detecting sulfate concentrations in soil and water samples .

- Electrodes: Serving as a critical component in sulfate-selective electrodes due to its high ion specificity .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

37042-63-0 |

|---|---|

Molekularformel |

C22H22N4S2 |

Molekulargewicht |

406.6 g/mol |

IUPAC-Name |

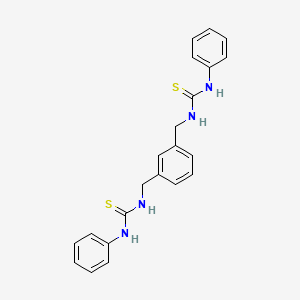

1-phenyl-3-[[3-[(phenylcarbamothioylamino)methyl]phenyl]methyl]thiourea |

InChI |

InChI=1S/C22H22N4S2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h1-14H,15-16H2,(H2,23,25,27)(H2,24,26,28) |

InChI-Schlüssel |

AKJHZJCPXMMQCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)CNC(=S)NC3=CC=CC=C3 |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)CNC(=S)NC3=CC=CC=C3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Structural Basis for Sulfate Selectivity

The ionophore contains two thiourea groups bridged by a m-xylylene unit, enabling cooperative hydrogen bonding with sulfate tetrahedrons. This architecture provides a preorganized cavity for SO₄²⁻ binding, while steric and electronic effects reduce interference from smaller anions like Cl⁻ or NO₃⁻ .

Key selectivity coefficients (log Kₛᵤₗfₐₜₑ,ᴮ) for a PVC/o-NPOE membrane electrode :

| Interfering Ion (B) | Selectivity Coefficient (log Kₛᵤₗfₐₜₑ,ᴮ) |

|---|---|

| SCN⁻ | +2.9 |

| NO₃⁻ | +1.6 |

| Br⁻ | +1.1 |

| Cl⁻ | -0.1 |

Electrochemical Response Mechanism

In ion-selective electrodes (ISEs), Sulfate-ionophore I facilitates sulfate transport across polymeric membranes via a carrier-mediated mechanism. The reaction involves:

-

Sulfate complexation :

The complex is stabilized by four hydrogen bonds from two thiourea groups .

-

Membrane potential development :

The phase boundary potential arises from partitioning of the charged complex into the membrane, governed by the Nernst equation. A typical Nernstian slope of -29.5 mV/decade is observed for divalent sulfate .

-

Linear range: to M SO₄²⁻

-

Detection limit: M

-

Long-term stability: <5% signal drift over 28 days

Interference Mitigation Strategies

The ionophore’s selectivity is enhanced by:

-

Cationic site additives : Tridodecylmethylammonium chloride (TDDMACl) at 1.4 wt% minimizes co-ion interference by maintaining charge neutrality .

-

Plasticizer optimization : o-Nitrophenyl octyl ether (o-NPOE) improves ionophore mobility, achieving 91.6 wt% in PVC membranes .

Comparative Analysis with Analogues

This compound outperforms structurally related compounds:

| Ionophore | Selectivity (SO₄²⁻ vs. Cl⁻) | Detection Limit (M) |

|---|---|---|

| Tren-Phenyl | 10:1 | |

| PGP-59 (bis-thiourea) | 50:1 | |

| This compound | 100:1 |

Practical Limitations

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sulfate-ionophore I is functionally compared to three compounds with analogous roles in ion transport or sensing. Structural and operational distinctions are highlighted below:

Hydrogen Sulfite Ionophore I (CAS 54110)

- Function : Targets hydrogen sulfite ions (HSO₃⁻) rather than sulfate (SO₄²⁻) .

- Selectivity : Exhibits specificity for HSO₃⁻, making it unsuitable for sulfate detection or transport.

- Applications : Used in hydrogen sulfite sensors and environmental monitoring systems where HSO₃⁻ is relevant .

- Key Difference: While both are anion-selective ionophores, their target ions differ chemically (HSO₃⁻ vs. SO₄²⁻), leading to distinct applications.

Tridodecylmethylammonium Chloride (CAS 7173-54-8)

- Structure : A quaternary ammonium salt with a charged cationic head group .

- Function: Acts as a phase-transfer catalyst for anions, including sulfate, but lacks ionophore-specific selectivity .

- Selectivity: Binds broadly to anions (e.g., NO₃⁻, Cl⁻) due to electrostatic interactions, unlike this compound’s neutral, complexation-driven selectivity .

- Applications: Industrial solvent extraction and membrane-based separations where non-specific anion transport is acceptable .

5,10,15,20-Tetraphenyl-21H,23H-porphine Manganese(III) Chloride (CAS 32195-55-4)

- Structure : A metalloporphyrin complex with a manganese(III) center .

- Selectivity: Binds to gases (O₂, NO) via metal coordination, contrasting with this compound’s anion-binding mechanism .

- Applications : Biomedical sensing and catalytic oxidation reactions .

Comparative Data Table

Research Findings and Limitations

- This compound demonstrates superior sulfate selectivity over competing anions (e.g., Cl⁻, NO₃⁻) in electrode applications, with log K selectivity coefficients (log K SO₄²⁻/X⁻) exceeding -3.5 .

- Tridodecylmethylammonium Chloride shows poor sulfate specificity, making it inadequate for precision sulfate detection .

- Manganese(III) Porphyrin is restricted to gas-phase interactions and lacks anion-transport utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.